FabI Enzyme Inhibition: Structural Basis for Differentiation from Triclosan and Other Non-Acrylamide FASII Inhibitors
The acrylamide-containing heterocyclic scaffold to which the target compound belongs is mechanistically distinct from the phenol-ether class of FabI inhibitors (e.g., triclosan). Patent US 8,846,711 B2 explicitly demonstrates that representative heterocyclic acrylamides achieve FabI IC50 values in the sub-micromolar range, whereas triclosan, a widely used FabI inhibitor comparator, typically exhibits IC50 values in the 0.5–2 µM range against S. aureus FabI under comparable assay conditions [1]. The acrylamide warhead can form a covalent adduct with the active-site cysteine or tyrosine of FabI, a mechanism not available to reversible phenol-ether inhibitors, potentially conferring longer target residence time and different resistance profiles [2]. However, direct quantitative data for the specific target compound (CAS 2035001-92-2) against a named comparator in the same assay have not been published in accessible primary literature.
| Evidence Dimension | FabI enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 2035001-92-2; class representatives in patent US 8,846,711 B2 show FabI IC50 < 1 µM |
| Comparator Or Baseline | Triclosan: S. aureus FabI IC50 ~0.5–2 µM (literature range) |
| Quantified Difference | Sub-micromolar potency achievable in class; mechanistic differentiation (covalent vs. reversible) not captured by IC50 alone |
| Conditions | S. aureus FabI enzyme assay; NADH/NAD+ coupled system; inhibitor pre-incubation 10–30 min |
Why This Matters
For researchers selecting a chemical probe for FASII pathway studies, the covalent-acrylamide mechanism of this class may confer advantages in resistance-breaking and target residence time that are not achievable with the reversible phenol-ether FabI inhibitors such as triclosan.
- [1] Escaich, D.A., Oxoby, S., Gerusz, M. & Vincent. (2014). Heterocyclic Acrylamides and Their Use as Pharmaceuticals. U.S. Patent No. 8,846,711 B2. Biological Examples 1–12. View Source
- [2] Lu, H. & Tonge, P.J. (2008). Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway. Accounts of Chemical Research, 41(1), 11–20. View Source
